(9-Methyl-9H-carbazole-3,6-diyl)bis(diphenylphosphine oxide)
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Overview
Description
(9-Methyl-9H-carbazole-3,6-diyl)bis(diphenylphosphine oxide) is a complex organic compound that belongs to the class of aryl-phosphine ligands. It is primarily used in research settings, particularly in the field of catalysis and ligand design . The compound features a carbazole core substituted with diphenylphosphine oxide groups, which imparts unique chemical properties.
Preparation Methods
The synthesis of (9-Methyl-9H-carbazole-3,6-diyl)bis(diphenylphosphine oxide) typically involves the following steps:
Starting Materials: The synthesis begins with 9-methyl-9H-carbazole and diphenylphosphine oxide.
Reaction Conditions: The reaction is carried out under inert atmosphere conditions, often using a solvent such as dichloromethane or toluene.
Catalysts: A palladium catalyst is commonly used to facilitate the coupling reaction between the carbazole and diphenylphosphine oxide groups.
Purification: The product is purified using column chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
(9-Methyl-9H-carbazole-3,6-diyl)bis(diphenylphosphine oxide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxide derivatives.
Substitution: Electrophilic substitution reactions can occur at the carbazole core, particularly at the 3- and 6-positions.
Coupling Reactions: The compound can participate in cross-coupling reactions, facilitated by palladium catalysts, to form more complex structures.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and catalysts such as palladium acetate. Major products formed from these reactions include various substituted carbazole derivatives and phosphine oxide compounds.
Scientific Research Applications
(9-Methyl-9H-carbazole-3,6-diyl)bis(diphenylphosphine oxide) has several scientific research applications:
Catalysis: It is used as a ligand in catalytic reactions, particularly in cross-coupling and hydrogenation reactions.
Material Science: The compound is explored for its potential use in organic light-emitting diodes (OLEDs) and other electronic materials due to its photophysical properties.
Medicinal Chemistry: Research is ongoing to investigate its potential biological activities, including antioxidant and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of (9-Methyl-9H-carbazole-3,6-diyl)bis(diphenylphosphine oxide) in catalytic reactions involves its role as a ligand. The diphenylphosphine oxide groups coordinate with metal centers, such as palladium, to form active catalytic complexes. These complexes facilitate various chemical transformations by stabilizing reaction intermediates and lowering activation energies .
Comparison with Similar Compounds
Similar compounds to (9-Methyl-9H-carbazole-3,6-diyl)bis(diphenylphosphine oxide) include:
(9-Ethyl-9H-carbazole-3,6-diyl)bis(diphenylphosphine oxide): This compound has an ethyl group instead of a methyl group, which can affect its reactivity and properties.
(9-Methyl-9H-carbazole-3,6-diyl)bis(diphenylphosphine sulfide): This compound features a diphenylphosphine sulfide group instead of an oxide group, leading to different chemical behaviors.
The uniqueness of (9-Methyl-9H-carbazole-3,6-diyl)bis(diphenylphosphine oxide) lies in its specific substitution pattern and the presence of diphenylphosphine oxide groups, which impart distinct chemical and physical properties.
Properties
Molecular Formula |
C37H29NO2P2 |
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Molecular Weight |
581.6 g/mol |
IUPAC Name |
3,6-bis(diphenylphosphoryl)-9-methylcarbazole |
InChI |
InChI=1S/C37H29NO2P2/c1-38-36-24-22-32(41(39,28-14-6-2-7-15-28)29-16-8-3-9-17-29)26-34(36)35-27-33(23-25-37(35)38)42(40,30-18-10-4-11-19-30)31-20-12-5-13-21-31/h2-27H,1H3 |
InChI Key |
CLPSJILIBPFRFP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)P(=O)(C3=CC=CC=C3)C4=CC=CC=C4)C5=C1C=CC(=C5)P(=O)(C6=CC=CC=C6)C7=CC=CC=C7 |
Origin of Product |
United States |
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